2-(Pyrrolidin-1-yl)-2-(o-tolyl)ethanamine
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Overview
Description
2-(Pyrrolidin-1-yl)-2-(o-tolyl)ethanamine is an organic compound that features a pyrrolidine ring attached to an ethanamine backbone, with an o-tolyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-2-(o-tolyl)ethanamine typically involves the reaction of o-tolylacetonitrile with pyrrolidine under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-2-(o-tolyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ethanamines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-2-(o-tolyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring may play a crucial role in binding to these targets, while the o-tolyl group can influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)-2-phenylethanamine: Similar structure but with a phenyl group instead of an o-tolyl group.
2-(Pyrrolidin-1-yl)-2-(m-tolyl)ethanamine: Similar structure but with a m-tolyl group.
2-(Pyrrolidin-1-yl)-2-(p-tolyl)ethanamine: Similar structure but with a p-tolyl group.
Uniqueness
2-(Pyrrolidin-1-yl)-2-(o-tolyl)ethanamine is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity compared to its isomers and analogs.
Properties
IUPAC Name |
2-(2-methylphenyl)-2-pyrrolidin-1-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-6-2-3-7-12(11)13(10-14)15-8-4-5-9-15/h2-3,6-7,13H,4-5,8-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHQWQAKKVJUNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CN)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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